Product packaging for Folcysteine(Cat. No.:CAS No. 8064-47-9)

Folcysteine

Cat. No.: B1673525
CAS No.: 8064-47-9
M. Wt: 616.6 g/mol
InChI Key: VYRZTJJEGHJETR-OEFIRVHCSA-N
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Description

Historical Context of Folcysteine Studies

Early academic interest in compounds related to this compound appears to be linked to research into plant growth regulation and biochemical processes. Studies dating back to the mid-20th century explored the influence of substances, including those potentially related to this compound, on plant biochemistry. For instance, research from 1969 investigated the influence of "P this compound" on certain biochemical processes in plants. cabidigitallibrary.orgcabidigitallibrary.org This suggests that investigations into the effects of this compound or related compounds on biological systems, particularly in agriculture, have a history spanning several decades. Further historical context can be inferred from research on biostimulants and growth regulators in various crops, where this compound has been evaluated for its effects on yield and biomass production in studies conducted from the late 1980s through the 1990s. umn.edu

Scope and Significance of this compound Research

The scope of this compound research in academic settings primarily revolves around its biological activities and potential applications, with a notable focus on its role as a biostimulant in agriculture. Studies have investigated its capacity to enhance biomass production and yield in various crops, including eggplant, papaya, onion, lettuce, and green pepper. umn.edu The significance of this research lies in the potential for this compound to contribute to improved agricultural practices by enhancing plant growth and potentially increasing resistance to environmental stresses. medchemexpress.com Beyond agriculture, some research hints at the involvement of this compound or related compounds in broader biological processes, such as folate metabolism and antioxidant defense mechanisms, which are significant in various life science and biological contexts. ontosight.aiontosight.ai

Current Research Landscape of this compound

The current research landscape of this compound continues to explore its effects as a biostimulant in agriculture and its underlying biochemical mechanisms. Recent studies continue to investigate the impact of this compound on crop yield and quality under various conditions. For example, research in 2018 examined the effect of foliar nutrition and growth regulators, potentially including this compound, on the nutrient status and fruit quality of lemons. icar.org.in Another area of current investigation involves understanding how this compound might mitigate stress in plants, such as water deficit, potentially due to its components contributing to antioxidant defenses. mdpi.com While agricultural applications appear prominent, the link to folate and cysteine metabolism in some descriptions suggests potential avenues for research in other biological areas, though these may be associated with specific mixtures or interpretations of the term "this compound". ontosight.aiontosight.ai The precise nature and scope of current research can be influenced by the specific definition of "this compound" being used in different studies.

Data tables related to this compound research often focus on its effects on plant growth parameters. Below is an example of how data from agricultural studies might be presented, based on findings regarding this compound's influence on crop yield.

CropThis compound Application RateEffect on YieldReference
EggplantVaried (e.g., 200-400 ppm)Increased competitiveness flvc.org
Chinese CabbageVaried (e.g., 100-700 ppm)Enhanced fresh biomass umn.edu
LettuceVaried (combined with N)Increased yield researchgate.netscispace.com
MaizeFoliar applicationsNo significant increase umn.edu
PotatoFoliar applicationsNo significant increase umn.edu

Detailed research findings from these studies indicate that the efficacy of this compound as a biostimulant can vary depending on the crop, application rate, and environmental conditions. For instance, in Chinese cabbage, a quadratic relationship was observed between this compound rate and fresh biomass, with maximum yield reached at a specific concentration when applied once. umn.edu In eggplant, increasing this compound rates enhanced competitive ability against weeds in early growth stages, although this did not always translate to increased fruit yield under season-long interference. flvc.org Research on lettuce showed that combinations of this compound and nitrogen rates influenced yield. researchgate.netscispace.com These findings highlight the complexity of this compound's interactions with plant physiological processes and the need for specific research tailored to different crops and conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N8O9S B1673525 Folcysteine CAS No. 8064-47-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

8064-47-9

Molecular Formula

C25H28N8O9S

Molecular Weight

616.6 g/mol

IUPAC Name

(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19N7O6.C6H9NO3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-4(8)7-3-11-2-5(7)6(9)10/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);5H,2-3H2,1H3,(H,9,10)/t12-;5-/m00/s1

InChI Key

VYRZTJJEGHJETR-OEFIRVHCSA-N

Isomeric SMILES

CC(=O)N1CSC[C@H]1C(=O)O.C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

CC(=O)N1CSCC1C(=O)O.C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Folcysteine;  Ergostim;  FOP; 

Origin of Product

United States

Chemical Identity and Structural Analysis of Folcysteine

Elucidation of Folcysteine's Molecular Architecture

The molecular architecture of this compound arises from the combination of a folate-related component and a cysteine-derived component. PubChem identifies Folic Acid (CID 135398658) and (R)-3-Acetylthiazolidine-4-carboxylic acid (CID 197107) as component compounds of this compound nih.gov. This suggests that this compound is either a mixture of these two compounds or a complex formed between them.

Folate Derivative Component Structural Characterization

The folate derivative component in this compound is closely related to Folic Acid (Vitamin B9) nih.govwikipedia.orgoregonstate.edufishersci.noacs.orgslideshare.net. Folic acid is a pteroylglutamic acid, composed of three distinct parts: a pteridine (B1203161) ring, para-aminobenzoic acid (PABA), and a glutamic acid residue oregonstate.eduacs.orgslideshare.netresearchgate.netresearchgate.net. The pteridine ring is a bicyclic, nitrogen-containing heterocycle. The PABA moiety is linked to the pteridine ring, and the glutamic acid is attached via a peptide bond to the PABA. In folic acid, the glutamic acid is in the L-configuration wikipedia.org. The structure of folic acid provides the complex pterin-PABA-glutamate backbone that is a key part of the this compound structure nih.govoregonstate.eduacs.orgresearchgate.netresearchgate.net.

Cysteine Derivative Component Structural Characterization

The cysteine derivative component identified in this compound is (R)-3-Acetylthiazolidine-4-carboxylic acid nih.gov. Cysteine is a semiessential proteinogenic amino acid containing a thiol group (HS-CH₂-) wikipedia.org. It has the chemical formula C₃H₇NO₂S wikipedia.orgnih.govnih.govresearchgate.net. Thiazolidine (B150603) rings are five-membered heterocyclic rings containing sulfur and nitrogen atoms, often formed from the reaction of cysteine with aldehydes or ketones. (R)-3-Acetylthiazolidine-4-carboxylic acid is a derivative where the nitrogen atom of the thiazolidine ring is acetylated, and there is a carboxylic acid group at the 4-position with (R) stereochemistry nih.gov. This structure is derived from cysteine, likely through a condensation reaction involving the amino and thiol groups of cysteine and subsequent acetylation wikipedia.orgchemicalbook.comontosight.aiontosight.ai.

Intermolecular Interactions within this compound Formulations

This compound is described as a mixture or compound involving the folate and cysteine derivatives nih.govcymitquimica.commedkoo.com. In formulations, such as those also containing L-cysteine hydrochloride and hexamine (as mentioned in the context of this compound U) ontosight.ai, the components can engage in various intermolecular interactions. These interactions may include hydrogen bonding between the various polar groups (hydroxyl, amino, carboxyl, amide) present in the folate and cysteine derivative structures, van der Waals forces, and potentially ionic interactions if the components exist in charged states depending on the pH of the formulation nih.govontosight.ai. The nature of these interactions can influence the physical properties of this compound, such as solubility, stability, and potentially its biological activity or mobility in different environments ontosight.aimdpi.com. While detailed studies specifically on the intermolecular interactions within this compound formulations were not extensively found in the consulted literature, the presence of multiple functional groups capable of diverse interactions suggests a complex molecular environment within its formulations.

Spectroscopic and Diffraction Analyses of this compound

Spectroscopic and diffraction techniques are fundamental tools for confirming the structure and analyzing the physical state of chemical compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate the molecular structure, identify functional groups, and determine the molecular weight of organic compounds mdpi.com. NMR provides detailed information about the arrangement of atoms and their electronic environment. IR spectroscopy helps identify the presence of specific functional groups based on their vibrational modes. MS provides the mass-to-charge ratio of ions, aiding in the determination of the molecular weight and fragmentation pattern.

X-ray diffraction (XRD), including single-crystal XRD and powder XRD, is crucial for determining the crystalline structure of a compound, including the precise positions of atoms, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice mdpi.comnih.govwikipedia.orgmalvernpanalytical.com. Electron diffraction can also provide structural information, particularly for very small crystals or thin films cia.gov.

Computational Chemistry Approaches to this compound Structure

Computational chemistry employs a variety of theoretical methods and software to model and simulate the behavior of molecules youtube.comlu.seresearchgate.net. These approaches can be used to predict molecular geometries, electronic properties, reaction pathways, and intermolecular interactions youtube.com. For a compound like this compound, computational chemistry could be applied to:

Optimize its molecular geometry: Determine the most stable three-dimensional arrangement of atoms in both the folate and cysteine derivative components and their combined structure youtube.com.

Study conformational flexibility: Analyze the different spatial arrangements that the molecule can adopt, which is particularly relevant for flexible molecules with rotatable bonds youtube.com.

Calculate electronic properties: Determine properties such as charge distribution, molecular orbitals, and electrostatic potential, which can provide insights into reactivity and interactions youtube.com.

Simulate intermolecular interactions: Model how this compound molecules interact with each other or with other molecules in a formulation or biological environment, which is relevant to understanding its physical properties and potential biological activity ontosight.aimdpi.com.

Predict spectroscopic parameters: Compute theoretical NMR shifts, IR frequencies, and mass fragmentation patterns to aid in the interpretation of experimental spectra youtube.com.

While computational chemistry is a powerful tool for studying molecular structure and behavior youtube.comlu.seresearchgate.netnih.gov, specific research findings detailing computational studies focused exclusively on the structure and properties of this compound were not extensively found in the consulted literature nih.govchembk.commedchemexpress.comcymitquimica.commedkoo.com. The PubChem entry provides computed descriptors like the InChI and SMILES strings, which are derived from computational algorithms based on the molecular graph nih.gov. However, detailed quantum mechanical or molecular dynamics simulations of this compound were not identified. Applying computational methods could provide valuable theoretical insights into this compound's intrinsic properties and its behavior in various environments, complementing experimental observations.

Synthetic Methodologies and Chemical Derivatization of Folcysteine

Chemical Synthesis Pathways for Folcysteine Components

The synthesis of this compound necessitates the prior preparation of its two primary components: a folate derivative precursor and a cysteine derivative precursor.

The folate derivative component of this compound is N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid, commonly known as Folic Acid. nih.govcymitquimica.comimpurity.com Folic acid is a complex molecule composed of three distinct moieties: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) unit, and an L-glutamic acid residue. The synthesis of folic acid typically involves the coupling of precursors that provide these structural elements. While detailed synthetic routes specifically for this compound production are not extensively detailed in the provided information, the general synthesis of folic acid involves coupling a pteridine intermediate with a derivative of p-aminobenzoic acid, which is then conjugated with L-glutamic acid. nih.govnih.govfishersci.caguidetopharmacology.orguni.luctdbase.org The synthesis of the pteridine portion often begins with guanine (B1146940) or related precursors, while the PABA unit is synthesized separately. nih.gov The final step involves forming the amide bond between the PABA moiety and the α-amino group of L-glutamic acid.

The cysteine derivative component found in this compound is (R)-3-Acetyl-4-thiazolidinecarboxylic Acid. medkoo.comnih.gov This molecule is derived from L-cysteine. A key precursor in this pathway is thiazolidine-4-carboxylic acid (TC), a cyclic amino acid formed by the condensation reaction between L-cysteine and formaldehyde (B43269). nih.gov

The synthesis of thiazolidine-4-carboxylic acid can be achieved by reacting L-cysteine hydrochloride with formaldehyde. google.com This reaction is a nucleophilic cyclization where the amino group and the thiol group of cysteine react with the carbonyl group of formaldehyde to form the five-membered thiazolidine (B150603) ring. novapublishers.com

A reported method for preparing thiazole-4-carboxylic acid, a related compound, from L-cysteine hydrochloride and formaldehyde involves condensation, esterification, oxidation using MnO2, and hydrolysis. google.com While this describes the synthesis of a related thiazole (B1198619) ring, the initial condensation step to form the thiazolidine ring from cysteine and formaldehyde is relevant to the synthesis of the this compound component.

An example of a synthesis step for a related thiazole compound from L-cysteine hydrochloride is shown below, highlighting the initial thiazolidine formation:

Starting MaterialReagentProductConditionsYield
L-Cysteine hydrochlorideFormaldehydeThiazolidine-4-carboxylic acidAqueous solution, stirring60.7% google.com

Following the formation of thiazolidine-4-carboxylic acid, an acetylation step is required to produce the (R)-3-Acetyl-4-thiazolidinecarboxylic acid component of this compound. This typically involves reacting the thiazolidine-4-carboxylic acid with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, under appropriate reaction conditions. Specific details on the reaction conditions and yields for this acetylation step in the context of this compound synthesis were not available in the provided sources.

Synthesis of Folate Derivative Precursors

Coupling and Formulation Strategies for this compound

This compound is described in several sources as a "compound with" or a "mixture with" the folic acid component and the acetylated thiazolidine-4-carboxylic acid component. medkoo.comnih.govcymitquimica.comimpurity.com This suggests that this compound is not formed by a direct covalent coupling reaction between the relatively large folic acid molecule and the acetylated thiazolidine-4-carboxylic acid molecule. Instead, the manufacturing process likely involves the synthesis of the individual components followed by their physical combination through formulation strategies. These strategies would focus on creating a stable and homogeneous mixture or co-crystal of the two active pharmaceutical ingredients.

Derivatization and Analogue Synthesis of this compound

While this compound itself can be considered a derivative of both folic acid and cysteine (via thiazolidine-4-carboxylic acid), further derivatization or synthesis of analogues could involve modifications to either the folate portion or the thiazolidine-4-carboxylic acid portion, or both. The acetylation of thiazolidine-4-carboxylic acid to form the component in this compound is a specific example of derivatization of the cysteine-derived part.

The literature mentions that derivatives of thiazolidine-4-carboxylic acid with similar applications have been developed. nih.gov Additionally, various thiazolidine-4-carboxylic acid derivatives have been synthesized and studied for different biological activities. novapublishers.comnih.gov The existence of "this compound U," described as a mixture including folic acid, L-cysteine hydrochloride, and 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane, indicates that variations or related formulations of this compound exist, potentially involving additional components or different forms of the core constituents. ontosight.ai Detailed synthetic routes for specific this compound analogues were not provided in the search results.

Process Optimization and Scalability in this compound Synthesis

Process optimization in the synthesis of this compound involves improving the efficiency, yield, purity, and cost-effectiveness of the synthetic steps for both the folate derivative and the acetylated thiazolidine-4-carboxylic acid components, as well as the final formulation process. Scalability refers to the ability to transition the synthesis from a laboratory scale to a larger industrial scale while maintaining product quality and consistency.

Some sources indicate that this compound is available via custom synthesis with minimum order quantities, suggesting that production may currently occur on a laboratory or small-to-medium scale. medkoo.comhodoodo.com Optimization efforts would typically focus on factors such as reaction temperatures, pressures, reaction times, solvent systems, catalyst usage, and purification methods to maximize yield and minimize waste.

Biochemical Mechanisms and Metabolic Pathways of Folcysteine

Inhibition of Protein Synthesis Mechanisms

Research suggests that Folcysteine can act as an enzyme inhibitor that inhibits protein synthesis biosynth.com. One study in rabbits indicated that the inhibition of protein synthesis was observed with this compound treatment karger.com.

Inhibition of DNA Synthesis Pathways

This compound is described as an enzyme inhibitor that inhibits the synthesis of DNA biosynth.com. Folate derivatives, which are components of some this compound formulations, are essential for DNA synthesis, repair, and methylation ontosight.ainih.gov. Folate coenzymes play a vital role in DNA metabolism through the synthesis of DNA precursors (thymidine and purines) oregonstate.edu. Antifolates, which interfere with folate metabolism, are known to act as inhibitors of DNA synthesis wikipedia.org.

Cofactor Activity in Folate-Dependent Reactions

This compound, containing a folate derivative, is noted to act as a cofactor in biological reactions involving folate medkoo.com. Folate cofactors are crucial in one-carbon metabolism, a network required for the de novo synthesis of purines and thymidylate, and for the remethylation of homocysteine to methionine researchgate.net. These folate-dependent pathways are essential for DNA synthesis and methylation processes nih.govekb.eg.

Mechanisms of Antioxidant Action of this compound

This compound has demonstrated antioxidant properties ashs.orgmdpi.com. Its antioxidant activity is likely linked to its composition, particularly the presence of cysteine and the potential influence of the folate component on cellular antioxidant systems ontosight.aimdpi.com.

Reactive Oxygen Species Scavenging by this compound and its Thiol Groups

The presence of cysteine in this compound is significant for its antioxidant activity. Cysteine contains a thiol (-SH) group, which is highly reactive and can directly react with and scavenge reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂) mdpi.comresearchgate.netnih.govnih.govresearchgate.net. Thiol groups are considered important plasma sacrificial antioxidants and are among the first antioxidants consumed under oxidative stress turkjgastroenterol.org. The sulfur biochemistry of the thiol group allows cysteines to act as redox-regulatory entities and protect organisms from oxidative stressors researchgate.netnih.govnih.gov.

Research in soybean plants suggested that the mitigation of oxidative stress and lower ROS production observed with an antioxidant agent containing this compound might be due to the presence of this compound in its composition mdpi.com. Cysteine residues can react with O₂•⁻ and H₂O₂, with varying reaction rates mdpi.com.

Contribution to Cellular Antioxidant Defense Systems

Beyond direct ROS scavenging, this compound may contribute to cellular antioxidant defense systems. Cysteine is a precursor to glutathione (B108866) (GSH), a major intracellular non-protein thiol and a powerful antioxidant that plays a crucial role in protecting cells from oxidative damage and maintaining cellular redox balance ontosight.airesearchgate.netwikipedia.org. GSH exists in reduced and oxidized forms (GSSG) and participates in redox reactions through the reversible oxidation of its thiol group researchgate.netwikipedia.org. The cell's ability to maintain a high GSH/GSSG ratio is critical for counteracting oxidative stress nih.gov.

While direct evidence detailing this compound's specific contribution to the induction or enhancement of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx) is limited in the provided search results, the connection to cysteine and glutathione metabolism suggests an indirect role in supporting these crucial defense systems mdpi.comresearchgate.netwikipedia.org. Thiol-dependent antioxidant systems, including glutathione and thioredoxins, are powerful defense mechanisms against oxidative threats researchgate.net.

this compound's Role in Detoxification Processes

This compound's components, particularly cysteine and the folate derivative, are involved in detoxification processes ontosight.ai. Cysteine contributes to the cell's antioxidant capacity and detoxification processes as a precursor to glutathione ontosight.ai. Glutathione is involved in enzymatic reactions that reduce and detoxify reactive compounds and xenobiotics through its thiol group mdpi.com. It can directly react with and detoxify harmful substances mdpi.com.

Due to the limited availability of specific, detailed research findings on the cellular uptake and intracellular distribution mechanisms of this compound in mammalian cells within the conducted searches, it is not possible to generate a comprehensive article strictly adhering to the provided outline for sections 4.7, 4.7.1, and 4.7.2 focusing solely on this compound.

The search results primarily discuss the cellular transport of folate and folic acid, often mediated by folate receptors and other carrier proteins. While this compound is a derivative that includes a folic acid component nih.gov, specific studies detailing its unique cellular entry and distribution pathways were not found. Information regarding this compound's biological activity in plants was identified, but this falls outside the scope of mammalian cellular mechanisms as typically understood in the context of the provided outline.

Therefore, a detailed scientific exposition on the Folate Receptor-Mediated Interactions and Non-Receptor Mediated Cellular Entry specifically for this compound, supported by research findings and data tables, cannot be provided based on the current search results.

Cellular and Molecular Effects of Folcysteine

Impact of Folcysteine on DNA Processes

This compound's role as a folate derivative positions it as a participant in fundamental DNA processes, including synthesis, repair, and methylation medkoo.comontosight.aibioscience.co.ukcymitquimica.com.

DNA Repair Mechanisms

Folate, in its active forms like this compound (5-MTHF), is crucial for DNA synthesis and repair medkoo.comontosight.aibioscience.co.ukcymitquimica.com. While direct detailed research findings specifically on this compound's impact on DNA repair mechanisms were not extensively available in the search results, the known functions of folate highlight its importance in maintaining genomic integrity. Folate is involved in the one-carbon metabolism pathway, which provides the necessary precursors for nucleotide synthesis. Adequate levels of folate are essential for proper DNA replication and repair processes.

DNA Methylation Dynamics

DNA methylation is a key epigenetic modification that regulates gene expression nih.govbio-rad.com. Folate plays an essential role in the one-carbon transfer involving the re-methylation of homocysteine to methionine, which ensures the provision of S-adenosylmethionine (SAM), the primary methyl group donor for most biological methylation reactions, including DNA methylation nih.gov. Folate deficiency can lead to aberrant patterns and dysregulation of DNA methylation nih.gov. Therefore, as a biologically active form of folate, this compound is expected to influence DNA methylation dynamics by supporting the availability of methyl groups. The effects of folate deficiency and supplementation on DNA methylation can be gene and site-specific, depending on factors such as cell type, target organ, and the degree and duration of folate depletion nih.gov.

Regulation of Cell Division and Growth by this compound

Folate, including its active form this compound, is vital for cell division and growth due to its critical role in DNA synthesis medkoo.comontosight.aibioscience.co.ukcymitquimica.com. Tissues with a high rate of cellular division and growth are particularly reliant on adequate folate levels researchgate.net. This compound has been described as having potential antitumor properties, which could be related to an influence on cell growth regulation medkoo.comcymitquimica.combioscience.co.uk. Studies on plants have indicated that this compound can act as a biostimulant, promoting plant growth medchemexpress.commedchemexpress.com. Research involving the application of this compound to mango fruit trees showed an increase in fruit yield ishs.org. In the context of animal studies, this compound has been investigated for its action on the absolute growth rate in pigs medkoo.com. Additionally, studies on sow prolificacy suggest that the beneficial effects of Vitamin B9 (folic acid) may be due to enhanced embryo development and survival, highlighting the vitamin's importance in rapidly growing tissues researchgate.net.

Modulation of Gene Expression by this compound

Gene expression is a tightly regulated process that determines cell function bio-rad.comfredhutch.org. Folate and its derivatives are involved in processes that can influence gene expression, particularly through their impact on DNA methylation, an epigenetic mechanism that modulates gene activity nih.govbio-rad.com. While direct studies specifically detailing how this compound modulates gene expression were not extensively found, research on folic acid indicates that it can induce cell type-specific changes in the transcriptome idrblab.net. The one-carbon metabolism pathway, supported by folate, is intrinsically linked to the availability of methyl groups necessary for DNA methylation, thereby indirectly influencing gene expression patterns nih.gov.

Cellular Signaling Pathways Influenced by this compound

Cellular signaling pathways are crucial for coordinating cellular activities and responses to the environment creative-diagnostics.com. As a derivative of cysteine and a form of folate, this compound could potentially influence signaling pathways. Cysteine residues in proteins can act as important modification sites and are involved in signal transduction mdpi.com. Cysteine, along with other amino acids like glutamate (B1630785) and glycine, are considered signaling amino acids that can increase the activity of antioxidant enzymes mdpi.com. Folate is essential for the synthesis of tetrahydrobiopterin (B1682763) (BH4), a cofactor for the production of neurotransmitters such as serotonin, dopamine, and norepinephrine, suggesting an involvement in neuronal signaling pathways ontosight.ai. Research on the related compound N-acetyl-L-cysteine (NAC) has shown differential modulation of apoptotic gene expression and influence on signaling pathways like JNK, NF-kβ, and Akt in Leydig cells nih.gov. While this is not a direct effect of this compound, it suggests a potential for sulfur-containing amino acid derivatives to impact cellular signaling.

Effects on Cellular Respiration

Cellular respiration is the process by which cells convert nutrients into ATP libretexts.orgwikipedia.orgbioninja.com.au. While the search results did not provide direct evidence of this compound's specific effects on cellular respiration, its components and related pathways offer some insights. Cysteine is involved in the synthesis of glutathione (B108866), a key antioxidant that helps protect against oxidative stress, which can impact mitochondrial function and cellular respiration mdpi.comredox.comnih.gov. Oxidative stress can lead to changes in mitochondrial respiration mdpi.com. Some antioxidants have been suggested to inhibit respiration scispace.com. Folate metabolism is interconnected with other metabolic pathways, and disruptions in these pathways can indirectly affect cellular energy production. For instance, the conversion of homocysteine to methionine, which involves folate, is part of the one-carbon metabolism that interacts with various cellular processes ontosight.ainih.gov.

Structure Activity Relationship Sar Studies of Folcysteine

Correlating Structural Features with Biochemical Activity

The biochemical activity of Folcysteine is likely a composite of the activities associated with its folate and acetyl-thiazolidine-carboxylic acid components. The folate moiety, being structurally related to folic acid, is inherently involved in one-carbon metabolism, crucial for nucleotide synthesis and methylation processes. The pteridine (B1203161) ring, para-aminobenzoic acid, and glutamate (B1630785) residue of the folate structure are recognized for their roles in binding to folate-requiring enzymes and folate receptors.

The acetyl-thiazolidine-carboxylic acid component is a derivative of cysteine, an amino acid known for its thiol (-SH) group. Thiol groups are vital for the structure and function of many proteins and enzymes, participating in redox reactions and detoxification pathways. uni.lu this compound is reported to facilitate the slow release of thiol groups within cells, which are important for DNA and RNA synthesis, protein regulation, cell division, and respiration. uni.lu This suggests that the acetyl-thiazolidine-carboxylic acid part contributes to the compound's activity through its ability to provide bioavailable sulfhydryl groups.

The observed biostimulant effects in plants and potential revitalizing effects in biological systems fishersci.seherts.ac.ukuni.luuni.lu could be attributed to the combined influence of enhanced metabolic processes facilitated by the folate component and the protective/regulatory roles associated with the cysteine-derived thiol groups. The specific linkage and chemical form of the acetyl-thiazolidine-carboxylic acid in this compound likely influence the rate and availability of the released thiol groups, thereby impacting its biochemical effects.

Identification of Key Pharmacophores in this compound

Identifying specific pharmacophores for this compound as a single entity targeting a discrete biological target is challenging due to its description as a mixture and its varied reported activities. However, based on the activities linked to its components, potential pharmacophoric features can be inferred.

For the folate-related activities, the key pharmacophore would likely involve the pteridine ring system and the glutamate moiety, which are critical for recognition by folate receptors and enzymes in the folate pathway. Studies on folate conjugates targeting folate receptors highlight the importance of the pteroine moiety for receptor binding, while the gamma-carboxyl group of the glutamate allows for conjugation without significantly impacting binding affinity.

For the activities related to the cysteine derivative, the crucial pharmacophore is the thiol group (-SH) or the structural features that facilitate its release and activity. The thiazolidine (B150603) ring structure, formed by the condensation of cysteine with an aldehyde or ketone, and the acetyl group's influence on the stability and metabolism of this structure would be key. herts.ac.uk The ability of this moiety to participate in redox reactions or act as a precursor for glutathione (B108866) synthesis would define its pharmacophoric properties in this context.

SAR Analysis of Folate Moiety Modifications

While specific SAR analysis of modifications to the folate moiety within this compound is not available, general principles from studies on folic acid and its derivatives can provide insight into potential impacts. Modifications to the folate structure are known to significantly alter binding affinity to folate receptors and interaction with folate-dependent enzymes.

Pteridine Ring Modifications: Changes to the substitution pattern or oxidation state of the pteridine ring can affect binding interactions within the folate receptor pocket.

Para-aminobenzoic Acid Modifications: Substitutions on this aromatic ring can impact electronic and steric properties, affecting interactions.

Glutamate Moiety Modifications: The number and configuration of glutamate residues (folylpolyglutamylation) are critical for the retention of folates within cells and their activity as cofactors for many enzymes. Modifications to the alpha or gamma carboxyl groups can impact conjugation sites and potentially affect binding to some proteins.

SAR Analysis of Cysteine Moiety Modifications

Similarly, detailed SAR analysis of modifications to the acetyl-thiazolidine-carboxylic acid moiety within this compound is not specifically documented. However, the SAR of cysteine and its derivatives, particularly those involving the thiol group and thiazolidine ring, offers relevant insights.

Thiol Group Availability: The presence and accessibility of the free thiol group are paramount for cysteine's redox and nucleophilic functions. Modifications that block or alter the reactivity of the thiol group would significantly impact activities dependent on this feature. In this compound, the thiazolidine ring structure and the acetyl group influence the release or presentation of a reactive sulfhydryl species. uni.lu

Thiazolidine Ring Modifications: The stability and metabolism of the thiazolidine ring, formed from cysteine and a carbonyl compound, can affect the sustained release of cysteine or related active species. Modifications to the ring structure or substituents could alter its chemical properties and biological half-life.

Acetyl Group: The acetyl group on the nitrogen of the thiazolidine ring in this compound likely influences the compound's lipophilicity, stability, and how it is processed metabolically, potentially affecting the rate or extent of active thiol species release.

Computational and AI/ML Approaches in this compound SAR

Computational methods, including molecular modeling, docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis, are widely used in modern SAR studies to understand drug-receptor interactions, predict activity, and guide the design of new compounds. Artificial intelligence (AI) and machine learning (ML) approaches further enhance these capabilities by identifying complex patterns in large datasets of chemical structures and biological activities.

For a compound like this compound, computational approaches could potentially be used to:

Model the Conformation: Predict the preferred 3D conformations of the this compound components (Folic Acid and (R)-3-Acetyl-4-thiazolidinecarboxylic acid) individually and potentially in proximity if they interact.

Predict Interactions: Use molecular docking to explore potential binding interactions of the folate moiety with folate receptors or enzymes in folate metabolism. Similarly, model the behavior and potential reactions of the acetyl-thiazolidine-carboxylic acid component, including the release of thiol groups.

Analyze Physicochemical Properties: Calculate properties like lipophilicity, solubility, and charge distribution, which are important for absorption, distribution, metabolism, and excretion, and can be correlated with observed activities.

Develop QSAR Models: If sufficient experimental data on the activity of this compound or closely related mixtures/derivatives were available, QSAR models could be built to relate structural descriptors to biological responses, allowing for the prediction of activity for new, untested variations.

AI/ML for Pattern Recognition: AI/ML algorithms could potentially identify subtle structural features or combinations of features in this compound's components that are most strongly correlated with specific biostimulant or metabolic support activities, provided a relevant dataset exists.

While the application of these advanced computational methods specifically to this compound's SAR is not detailed in the provided search results, these techniques offer powerful tools for dissecting the potential contributions of its components and predicting the effects of structural modifications, which could guide future research on this compound or related mixtures.

Preclinical Research Models and Methodologies for Folcysteine

In Vitro Cellular Models for Folcysteine Studies

In vitro cellular models provide controlled environments to investigate the direct effects of this compound on different cell types. These models allow for detailed analysis of cellular responses, biochemical pathways, and potential mechanisms of action at the cellular level.

Cell Line-Based Investigations

Established cell lines are frequently utilized in this compound research due to their ease of culture, homogeneity, and reproducibility. These immortalized cell populations can be used for various studies, including assessments of cellular viability, proliferation, and specific cellular functions upon exposure to this compound. Cell lines derived from different tissues or species can provide insights into potential tissue-specific effects. For example, studies on various compounds often use cell lines like Caco-2 for intestinal barrier function or cancer cell lines for anti-cancer research. mdpi.comdovepress.comnih.govresearchgate.net While specific detailed findings for this compound on particular cell lines were not extensively found in the search results, cell line-based investigations are a standard approach in preclinical assessment of compounds like this compound. Cytotoxicity assays using cell lines, for instance, can determine the concentration of a compound that inhibits cell growth or viability. researchgate.netnih.gov

Primary Cell Culture Systems

Primary cell cultures, derived directly from tissues, offer a model system that more closely mimics the in vivo physiological environment compared to continuous cell lines. kosheeka.commdpi.comeppendorf.com These cultures retain many of the characteristics of the original tissue, making them valuable for studying the effects of this compound in a more physiologically relevant context. Primary cell cultures can be used to investigate the compound's impact on specific cell types isolated from organs such as the liver, brain, or other tissues. kosheeka.commdpi.comeppendorf.com For instance, primary liver cells can be used to study metabolism or potential hepatotoxicity, while primary neuronal cultures could be used for neurobiological investigations. kosheeka.commdpi.cominsphero.comnih.gov Although specific published data on this compound using primary cell cultures were not prominently featured in the search results, primary cell systems are a crucial tool in preclinical research for evaluating compound effects on normal and diseased cells in a context closer to the in vivo state. kosheeka.commdpi.comeppendorf.com

In Vivo Animal Models for this compound Investigation

In vivo animal models are essential for understanding the systemic effects of this compound, including its absorption, distribution, metabolism, and excretion, as well as its impact on complex physiological processes. nih.goveuropa.eumdpi.com These models allow for the assessment of the compound within a living system, providing insights that cannot be obtained from in vitro studies alone. mdpi.com

Distribution and Pharmacokinetic Studies in Model Organisms

Assessment of Biochemical Markers in Animal Tissues (e.g., liver, brain)

Investigating the effects of this compound on biochemical markers in animal tissues provides insights into its potential impact on organ function and cellular processes. Studies may involve analyzing enzyme activities, levels of metabolites, or other biochemical indicators in tissues such as the liver and brain after exposure to this compound. nih.govresearchgate.netmdpi.comnih.gov Changes in these markers can indicate alterations in metabolic pathways, oxidative stress, or tissue damage. For example, liver enzymes like AST, ALT, and ALP are commonly measured as indicators of liver health and potential toxicity. mdpi.com Studies on other compounds have examined biochemical changes in brain tissue related to metabolism and neurological function. nih.govnih.gov A study from 1965 mentioned changes in thiol enzyme activity in aged bodies under the influence of this compound and a combination of TC and folic acid, suggesting an investigation into biochemical markers related to aging and sulfur-containing compounds. researchgate.netresearchgate.net

Mechanistic Studies on Physiological Equilibrium Perturbations

Animal models are valuable for conducting mechanistic studies to understand how this compound might perturb physiological equilibrium. These studies aim to elucidate the underlying biological processes and pathways influenced by the compound. This could involve investigating its effects on specific organ systems, cellular signaling pathways, or homeostatic mechanisms. For instance, studies might explore how this compound affects metabolic balance, immune responses, or neurological function in a living organism. mdpi.comaragen.comnih.gov While detailed mechanistic studies specifically on this compound's impact on physiological equilibrium perturbations were not extensively found, animal models are widely used to investigate the mechanisms of various diseases and the effects of potential therapeutic agents on restoring physiological balance. mdpi.commdpi.comaragen.comnih.govnih.gov

Advanced Analytical Techniques in Preclinical Research

Flow Cytometry for Cellular Analysis

Flow cytometry is a powerful technique used in preclinical research to analyze the physical and chemical characteristics of cells or particles as they pass through a laser beam nih.gov. This method allows for the rapid, quantitative analysis of large cell populations, providing data on cell size, granularity, and the expression of specific proteins or markers through the use of fluorescently labeled antibodies or probes nih.gov. In the context of preclinical studies, flow cytometry can be used to assess various cellular parameters, such as cell viability, apoptosis, cell cycle progression, and the differentiation or activation status of specific cell populations nih.govresearchgate.net. It is particularly valuable for analyzing heterogeneous cell samples, such as those derived from tissues or in vivo models. While flow cytometry is a common tool in preclinical research, specific detailed studies utilizing flow cytometry to investigate the effects of this compound on cellular populations or processes were not identified in the search results.

Imaging Modalities for Molecular and Cellular Events

Preclinical imaging modalities provide non-invasive methods to visualize and quantify biological processes, disease progression, and the distribution or effects of compounds within living organisms over time nih.govresearchgate.netspectralinvivo.com. Techniques such as Magnetic Resonance Imaging (MRI), Computed Tomography (CT), Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and optical imaging (bioluminescence and fluorescence) offer different capabilities for visualizing anatomical structures, physiological functions, and molecular events nih.govresearchgate.netspectralinvivo.comephoran-mis.comnih.gov. These modalities can be used to track labeled compounds, monitor changes in tissue morphology or function, and assess the efficacy of a treatment in real-time in animal models nih.govresearchgate.netspectralinvivo.com. For instance, PET imaging with specific radiotracers can reveal metabolic activity or target engagement nih.govnih.gov, while optical imaging is useful for visualizing cellular events or gene expression in smaller animal models researchgate.netspectralinvivo.com. Despite the broad application of these imaging techniques in preclinical research, specific detailed studies reporting the use of these modalities to investigate this compound or its effects were not found in the search results.

Agricultural and Horticultural Applications of Folcysteine

Folcysteine as a Biostimulant for Plant Growth

As a biostimulant, this compound has been shown to promote plant growth across various species medchemexpress.commedchemexpress.com. Its mechanism is thought to involve the liberation of thiol groups, which can stimulate enzymatic activity and influence processes like photosynthesis and carbohydrate production flvc.org.

Enhancement of Vegetative Development

Data from a study on Chinese cabbage illustrates the effect of different this compound application rates on foliage fresh weight:

This compound Rate (ppm)Application FrequencyFoliage Fresh Weight (g)
0Control21.8
100Once-
300Once-
500Once21.8 + 0.20(500) - 0.0002(500)^2 = 46.8
700Once-
100Twice23.8 + 0.27(100) = 50.8
300Twice23.8

Note: Data for 100, 300, and 700 ppm once, and 300 ppm twice are not explicitly provided as single values in the source but are part of regression models or described as increasing/decreasing trends umn.edu. The table presents calculated or described peak/plateau values where available.

Acceleration of Plant Maturation and Development

This compound is reported to influence plant development, including enhancing fruit number and size flvc.org. Research on eggplant has demonstrated that this compound treatment can significantly increase fruit yield umn.eduresearchgate.net. Specifically, yield was observed to increase as the this compound application rate increased from 0 to 50 ppm, with no further significant increase noted at higher rates up to 75 ppm researchgate.net. Beyond fruit development, biostimulants like this compound have been mentioned in the context of accelerating in-nursery growth for transplants of various crops, such as papaya umn.edu.

Improvement of Plant Resistance to Abiotic Stress

This compound is recognized for its potential to improve plant resistance to various adversities, including abiotic stresses medchemexpress.commedchemexpress.comredox.com. Abiotic stresses, such as water deficit, can significantly hamper plant growth and yield routledge.comnih.gov.

Mitigation of Water Deficit Effects

This compound's role in mitigating the effects of water deficit is linked to its contribution to the plant's defense system redox.com. As a derivative of cysteine, this compound serves as a sulfur source necessary for the synthesis of glutathione (B108866), a crucial molecule in plants that helps counteract free radicals and reduce oxidation redox.com. While research on this compound's direct impact on water deficit mitigation is ongoing, studies involving antioxidant agents that include this compound have explored their effects on plants under water stress nih.gov. In one study on soybean (Glycine max L.) subjected to water deficit, an antioxidant agent mixture containing this compound showed effects on physiological parameters like chlorophyll (B73375) fluorescence and leaf temperature, although the specific contribution of this compound within the mixture was noted as complex to isolate nih.gov.

Enhancement of Antioxidant Defense in Plants

A key function of this compound is its role in enhancing the antioxidant defense system in plants redox.com. This compound, through its relation to cysteine, is integral to the synthesis of glutathione redox.com. Glutathione is a vital component of the plant's defense mechanisms against oxidative stress caused by abiotic factors redox.commdpi.comnih.gov. By contributing to the pool of antioxidants, this compound helps plants counteract free radicals and mitigate cellular damage from oxidation redox.com. Biostimulants, in general, are known to improve the antioxidant defense capacity of plants, thereby enhancing their tolerance to stress nih.govfrontiersin.orgmdpi.com. This involves the complex interplay of enzymatic and non-enzymatic antioxidant systems within the plant mdpi.comnih.gov.

Interaction of this compound with Plant-Weed Competitive Dynamics

The influence of this compound on the competitive relationship between crops and weeds has been investigated. Research involving eggplant and purple nutsedge (Cyperus rotundus L.) explored how this compound application affects their interference dynamics flvc.orgumn.edu.

In a greenhouse study utilizing a replacement series, increasing the application rate of this compound was found to increase dry matter accumulation in eggplant, which enhanced its competitive ability when interfering with purple nutsedge flvc.org. At this compound rates ranging from 200 to 400 ppm, eggplant demonstrated approximately a 3-fold greater competitive ability compared to purple nutsedge, and about a 2-fold increase in competitiveness relative to untreated eggplant plants flvc.org.

However, the impact of this early competitive advantage on final yield can vary. A field study using an additive series design indicated that while this compound increased the early competitiveness of eggplants, this effect did not translate into a significant increase in fruit yield under season-long interference from purple nutsedge flvc.org. Eggplant plants, whether treated with this compound or not, experienced a similar extent of yield loss when subjected to a given density of purple nutsedge flvc.org. Another study conducted in containers found that this compound, at rates of 250 and 500 ppm, was not effective in increasing the competitive ability of eggplant against purple nutsedge, in contrast to the effects observed with other growth regulators like gibberellic acid umn.edu. These findings suggest that while this compound may enhance early crop growth and competitive traits, the duration and intensity of weed interference, as well as specific experimental conditions, can influence the ultimate outcome on yield.

Post-Harvest Applications of this compound

Post-harvest quality preservation is a critical aspect of horticulture to maintain the quality and extend the storability of fresh produce mdpi.com. Research has explored the potential of this compound in this domain, particularly its effects on delaying deterioration and senescence in harvested fruits. Senescence is a natural process characterized by the loss of quality attributes such as color, firmness, and nutritional content researchgate.netmdpi.com.

A study investigating the post-harvest application of this compound on 'Davis Haden' mangoes demonstrated its potential to delay deterioration. Fruits harvested at the mature green stage were treated with aqueous solutions of this compound at varying concentrations and stored at different temperatures. The rate of deterioration, assessed by weight loss, reduced firmness, and changes in coloration, was influenced by both storage temperature and this compound concentration. At certain concentrations, this compound applied as a peel coating appeared to be useful in delaying post-harvest deterioration of the mangoes ishs.orgactahort.org. This suggests that this compound may play a role in mitigating the processes that lead to senescence in harvested fruit.

While the specific mechanisms by which this compound affects post-harvest senescence are still being investigated, its nature as a cysteine derivative and a sulfur source is notable medchemexpress.comredox.com. Cysteine is an amino acid that has been used to preserve fresh fruit in storage, often linked to its antioxidant properties ishs.org. This compound's contribution to the synthesis of glutathione, a key molecule in a plant's defense system and crucial for counteracting free radicals and reducing oxidation, could be a contributing factor to its post-harvest effects redox.com.

Research on other amino acids like L-cysteine and γ-aminobutyric acid (GABA) has shown their ability to delay browning and senescence in fruits like loquat by improving cell membrane integrity and antioxidant enzyme activity during cold storage mdpi.com. Given that this compound is a cysteine derivative, it is plausible that it shares some of these mechanisms related to antioxidant activity and cell protection, which are vital for maintaining post-harvest quality.

Synergistic Effects of this compound in Agro-Formulations

The efficacy of agricultural inputs can often be enhanced through synergistic combinations in agro-formulations. Synergy, in this context, refers to a combined effect of two or more components that is greater than the sum of their individual effects eagri.org. Research suggests that this compound-based biostimulants can exhibit synergistic effects when combined with other agrochemicals.

A key area where synergistic effects have been explored is in the combination of this compound-based biostimulants with agrotoxic substances such as herbicides, fungicides, or insecticides. A blend of a this compound-based biostimulant and an agrotoxic substance has been designed to potentially enhance the results observed in agricultural crops from qualitative, quantitative, and time-related perspectives googleapis.com.

From a technical standpoint, combining a this compound-based biostimulant with an agrotoxic substance may help reduce the stress and/or phytotoxicity effects that plants can experience from the isolated application of agrotoxics googleapis.com. Agrotoxic substances, while effective in pest or weed control, can sometimes impact plant development, flowering, and ultimately the quality and yield of the harvest, even if the stress is not visually apparent googleapis.com. The inclusion of a this compound-based biostimulant in such formulations aims to mitigate these negative effects while potentially potentiating the positive qualitative effects of the agrotoxic substance googleapis.com.

This synergistic approach is proposed as an inventive solution in the agricultural sector, aiming to promote the potentiation of the efficacy of agrotoxic substances, leading to improved control of insects, diseases, and weeds, and/or improved productivity at harvest googleapis.com. The mixture, which can be in solid or liquid form, involves this compound, preferably originating from a biostimulant, combined with an agrotoxic substance of interest googleapis.com.

Analytical Methodologies for Folcysteine Characterization and Quantification

Chromatographic Techniques for Folcysteine Analysis

Chromatography plays a crucial role in separating this compound from other components in a sample matrix, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of polar and thermolabile compounds, including vitamins and amino acid derivatives, which are relevant to this compound's composition. HPLC methods are frequently employed for the separation and quantification of folic acid and related metabolites in various samples. nih.govsielc.comrestek.comnih.gov

HPLC coupled with UV detection is a common approach for compounds with chromophores, such as the pteridine (B1203161) ring system present in the folic acid component of this compound. sielc.com The choice of stationary phase and mobile phase composition is critical for achieving adequate separation. For instance, mixed-mode HPLC columns, possessing both hydrophobic and ion-exchange properties, have been shown to be effective for retaining and separating folic acid and related impurities. sielc.com Mobile phases typically consist of mixtures of organic solvents (e.g., acetonitrile) and aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) at controlled pH. sielc.comnih.gov

Research findings on folic acid analysis by HPLC demonstrate the method's capability for separation and quantification. For example, a method using a Primesep 100 mixed-mode column with a gradient elution of acetonitrile (B52724) and ammonium formate buffer achieved separation of folic acid with UV detection at 290 nm. sielc.com

While specific HPLC parameters solely for the this compound mixture are not extensively detailed in the provided search results, methods developed for folic acid and cysteine derivatives would likely serve as a starting point for developing a this compound-specific HPLC method. The presence of both a folate moiety and a cysteine derivative in this compound suggests that mixed-mode or reversed-phase chromatography with appropriate mobile phase modifiers might be suitable.

Spectrometric Approaches for this compound

Spectrometric techniques, particularly Mass Spectrometry (MS), are invaluable for the identification, structural elucidation, and quantification of this compound due to their sensitivity and specificity.

Mass Spectrometry (MS) Techniques

Mass Spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, enabling confirmation of molecular weight and structural details. MS is widely used in the analysis of folates and related compounds. nih.govsielc.comrestek.comnih.govresearchgate.net

Techniques such as Electrospray Ionization (ESI) are commonly coupled with separation methods like HPLC for the analysis of polar molecules like this compound and its components. nih.gov Tandem Mass Spectrometry (MS/MS) or even triple quadrupole MS systems are frequently employed for enhanced selectivity and sensitivity, especially when analyzing complex biological or agricultural matrices. nih.govnih.govresearchgate.net This allows for the selection of specific precursor ions and monitoring of characteristic fragment ions, minimizing interference from co-eluting substances.

MS detection is often used in conjunction with HPLC for the quantification of folic acid and its metabolites, offering high sensitivity and specificity. nih.govnih.gov The application of MS to this compound would involve determining its molecular weight (approximately 616.6 g/mol for C25H28N8O9S) medkoo.comcymitquimica.com and characteristic fragmentation patterns to confirm its identity and quantify its presence.

Hyphenated Techniques (e.g., HPLC-MS, HPLC-HRMS-SPE-NMR)

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectrometry. HPLC-MS is a prominent example used for the analysis of this compound's components and related molecules. nih.govsielc.comnih.gov

HPLC-MS/MS is a particularly powerful hyphenated technique that has been successfully applied for the simultaneous quantification of folic acid and its active metabolite, 5-methyltetrahydrofolic acid, in human plasma. nih.gov This method involves chromatographic separation followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, providing high sensitivity and specificity. nih.gov

While the search results did not provide specific examples of HPLC-HRMS-SPE-NMR applied directly to this compound, this hyphenated technique represents a comprehensive approach for the analysis of complex mixtures. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements for elemental composition determination. Solid Phase Extraction (SPE) can be used for sample clean-up and preconcentration. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The combination of these techniques would be valuable for the in-depth characterization of this compound, particularly for confirming its structure and identifying any potential impurities or degradation products.

Electrochemical and Voltammetric Methods

Electrochemical and voltammetric methods measure the electrical properties of an analyte, such as current or potential, as a function of applied potential or time. These techniques are applicable to electroactive compounds, which can undergo electron transfer reactions.

While direct applications of electrochemical or voltammetric methods specifically for the this compound mixture were not prominently featured in the search results, these techniques have been used for the analysis of related compounds, particularly cysteine. Cysteine, a component of one of the moieties in this compound, contains a thiol group that can be electrochemically active. ctdbase.org Voltammetry, in general, has been reported as a method for the determination of compounds in the folate-homocysteine cycle. researchgate.net Cyclic voltammetry, a specific voltammetric technique, has been used to study the electrochemical behavior of metal complexes with cysteine. researchgate.net

The electrochemical behavior of this compound would depend on the redox properties of its constituent parts, particularly the pteridine ring of folic acid and the sulfur atom in the thiazolidine (B150603) ring derived from cysteine. While specific methods for this compound were not found, the principles of electrochemistry and voltammetry could potentially be applied to its analysis, especially if it exhibits characteristic redox peaks under specific conditions. Further research would be needed to develop and validate such methods for this compound.

Biochemical Assays for this compound Activity

Evaluating the biological activity of this compound necessitates the use of appropriate biochemical assays. Based on the reported applications and characteristics of this compound and its components, several types of biochemical assays could be relevant, although specific, detailed protocols explicitly for measuring this compound activity were not extensively detailed in the reviewed literature.

This compound has been described as an enzyme inhibitor with an affinity for folate receptors. fishersci.com This suggests that enzyme inhibition assays or receptor binding assays could potentially be used to study its interactions. General biochemical assays for enzyme activity measurement often involve monitoring the conversion of a substrate to a product, utilizing various detection methods such as spectrophotometry, fluorescence, or luminescence. nih.govnih.gov Receptor binding assays typically assess the affinity of a compound for a specific receptor.

In the context of agricultural use, this compound is reported to promote biochemical reactions that aid plant growth and improve resistance to stress. uni.lu It is also suggested to enhance enzyme activity in biological organisms and assist in the synthesis of amino acids and hormones essential for plant development. herts.ac.uk While these describe the effects of this compound, the specific biochemical assays used to quantify these effects at a molecular level (e.g., measuring the activity of particular enzymes or the levels of specific amino acids/hormones in response to this compound) were not explicitly detailed. Research findings indicate that acetyl thiazolidine carboxylic acid, a component related to this compound, has shown strong biostimulant activity related to biomass production and improved yields in trials with crops like apples and grapes, suggesting impacts on growth-related biochemical processes. herts.ac.uk

Furthermore, studies in mammals investigating the effects of a combination including thiazolidine-4-carboxylic acid (TC), a component related to (R)-3-Acetylthiazolidine-4-carboxylic acid, and folic acid (which together form this compound) have indicated effects on age-related biochemical variables in blood and tissues. ottokemi.com While these studies highlight the biochemical impact, the specific assays employed to measure these "age-related biochemical variables" and how they directly quantify this compound's activity were not elaborated upon in the search results.

General methods for measuring enzyme activity ex vivo and in vivo include techniques utilizing natural or artificial substrates, with detection methods spanning optical techniques, magnetic resonance, and mass spectrometry-based methods. nih.gov Immunoassays, such as ELISA, also represent a class of biochemical assays used for detecting and quantifying specific substances, which could potentially be adapted for components of this compound if specific antibodies were available.

Sample Preparation and Extraction Techniques for this compound

The analysis of this compound from various matrices, whether biological samples or plant tissues, requires effective sample preparation and extraction techniques to isolate and concentrate the compound while removing interfering substances. The specific methods employed depend heavily on the nature of the sample matrix and the analytical technique to be used for detection and quantification (e.g., LC-MS/MS).

Common sample preparation techniques used in bioanalysis and chemical analysis of complex matrices include protein precipitation (PP), liquid-liquid extraction (LLE), and solid phase extraction (SPE).

Protein Precipitation (PP): This method is often a preliminary step, particularly for biological samples with high protein content like plasma or tissue homogenates. Organic solvents (such as acetonitrile, methanol, or acetone) or acids are added to denature and precipitate proteins, leaving the analyte (this compound) in the supernatant.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase (containing the sample) and an organic solvent. The choice of solvent depends on the polarity and chemical properties of the analyte. LLE is effective for sample clean-up by extracting the target molecule into a separate phase.

Solid Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte while interfering compounds are washed away. The retained analyte is then eluted using a suitable solvent. SPE is a versatile technique that can provide good clean-up and concentration of the analyte from complex matrices and is often preferred for samples with high protein content or when automation is desired.

Other techniques like filtration and homogenization are also fundamental steps in sample preparation, used for clarifying samples, reducing particle size, and ensuring homogeneity. For solid samples, such as plant tissues, initial steps often involve grinding, crushing, or milling to create a homogeneous powder before extraction.

Future Directions and Emerging Research Avenues for Folcysteine

Exploration of Novel Folcysteine Derivatives and Analogues

The study of this compound's structure, which includes components like folic acid and (R)-3-Acetylthiazolidine-4-carboxylic acid nih.gov, naturally leads to the exploration of novel derivatives and analogues. This research direction aims to synthesize compounds with potentially enhanced or modified biological activities, improved stability, or altered pharmacokinetic profiles.

The concept of exploring related compounds is highlighted by the listing of "Related Compounds" and those with the "Same Parent" as this compound in chemical databases nih.gov. Furthermore, patent applications indicate an interest in this compound-based biostimulants in mixtures with other substances, suggesting ongoing work in formulating and potentially modifying the compound for specific applications.

Research into thiazolidine (B150603) carboxylates (TC), structurally related to the thiazolidine component of this compound, in combination with folic acid (often referred to together as "this compound" in some contexts), has indicated potential revitalizing effects on age-related biochemical variables in blood and tissues in animal and human studies. This suggests that combinations or structural modifications involving the thiazolidine moiety and folic acid backbone are areas of active or past investigation, providing a basis for future design of novel this compound analogues. Thioproline, a thiazolidine carboxylic acid, has also been studied, and its relationship to cysteine and potential biological roles are being explored.

Future research in this area could involve targeted synthesis of this compound analogues with specific structural alterations to investigate their impact on plant growth promotion, stress resistance, or other biological activities observed for this compound. This could include modifications to the folic acid portion, the thiazolidine ring, or the linker region connecting them. High-throughput screening of synthesized or naturally occurring compounds structurally similar to this compound could also identify promising candidates for further study.

Integration of Omics Technologies in this compound Research

The advent of omics technologies (genomics, transcriptomics, proteomics, metabolomics, lipidomics) has revolutionized the study of biological systems by providing comprehensive, large-scale data on biological molecules. Integrating these technologies into this compound research holds significant potential to elucidate the compound's mechanisms of action at a molecular level.

While specific studies detailing the application of omics technologies to this compound were not prominently found in the provided search results, the general utility of these approaches in understanding biological processes is well-established. For instance, transcriptomics could reveal how this compound treatment affects gene expression patterns in plants or other organisms, providing insights into the biological pathways it influences. Proteomics could identify changes in protein abundance and modification states, while metabolomics could profile alterations in small molecule metabolites, offering a comprehensive view of the metabolic consequences of this compound application.

Future research could leverage multi-omics approaches to gain a holistic understanding of this compound's effects. By integrating data from different omics layers, researchers could construct more comprehensive models of the biological networks and pathways modulated by this compound, potentially identifying key molecular targets and biomarkers of its activity. This integrated approach could be particularly valuable in understanding its reported effects as a biostimulant and its interactions within complex biological systems.

Advanced Computational Modeling for this compound Action

Computational modeling plays a crucial role in modern chemical and biological research, allowing for the simulation and prediction of molecular behavior and interactions. Applying advanced computational modeling techniques to study this compound's action could provide valuable insights into its structural properties, binding affinities, and potential reaction pathways.

Although specific computational modeling studies focused solely on this compound were not extensively detailed in the provided search results, the principles of computational modeling are highly relevant. Techniques such as molecular docking and dynamics simulations could be used to predict how this compound interacts with potential target molecules, such as enzymes or receptors, if such targets are hypothesized or identified. Modeling could also help in understanding the compound's conformational flexibility and how it behaves in different biological environments.

Given that this compound contains a cysteine moiety as part of its (R)-3-Acetylthiazolidine-4-carboxylic acid component nih.gov, computational modeling studies focusing on sulfur-containing compounds or those interacting with proteins via cysteine residues could offer relevant methodologies. Future research could employ these modeling techniques to investigate this compound's stability, predict its metabolic fate, and design novel derivatives with desired properties before extensive experimental synthesis and testing.

Interdisciplinary Approaches in this compound Studies

This compound's reported applications, particularly in agriculture, inherently involve interdisciplinary collaboration. Future research will likely continue to benefit from and expand upon these interdisciplinary approaches, integrating knowledge and techniques from chemistry, biology, agronomy, environmental science, and potentially other fields.

Studies investigating the effects of this compound in combination with other substances, such as nitrogen in lettuce cultivation or agrotoxic substances, exemplify interdisciplinary work combining chemical application with agricultural science to assess yield and plant response. Research exploring this compound's impact on plants under stress conditions, such as water deficit, integrates chemical treatment with plant physiology and environmental science.

Beyond agriculture, historical research hinted at interdisciplinary studies involving this compound in the context of gerontology, examining its influence on biochemical parameters related to aging. While older, this suggests the potential for interdisciplinary investigations into this compound's effects on biological processes in different organisms or systems.

Future interdisciplinary research avenues could include:

Agriculture and Environmental Science: Studying the environmental fate and impact of this compound and its derivatives, optimizing application methods for sustainability, and assessing its role in integrated pest management strategies.

Chemistry and Biology: Detailed investigations into the metabolic pathways of this compound in biological systems and the identification of active metabolites or degradation products.

Biology and Omics/Modeling: Combining biological experiments with omics technologies and computational modeling to gain a systems-level understanding of this compound's effects (as discussed in Sections 10.2 and 10.3).

Materials Science and Agriculture: Developing novel delivery systems for this compound, such as encapsulation in nanoparticles, to improve its efficacy and stability.

These interdisciplinary collaborations are crucial for a comprehensive understanding of this compound's potential and for developing its applications responsibly and effectively.

Q & A

Basic Research Questions

Q. What are the established biochemical pathways through which Folcysteine exerts its molecular effects, and how can researchers validate these mechanisms experimentally?

  • Methodological Guidance : Use targeted metabolomics and proteomics to map this compound's interactions with cysteine-dependent enzymes (e.g., glutathione synthetase). Validate via knockout models or siRNA silencing of suspected targets, followed by rescue experiments with this compound supplementation. Include dose-response curves and negative controls to isolate specific effects .
  • Data Presentation : Tabulate enzyme kinetics (Km, Vmax) under varying this compound concentrations. Use structural diagrams to illustrate binding interactions (e.g., molecular docking simulations) .

Q. What standardized protocols exist for quantifying this compound stability in vitro, and how can researchers adapt these for tissue-specific studies?

  • Methodological Guidance : Employ high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry detection. For tissue studies, homogenize samples in nitrogen-purged buffers to prevent oxidation. Include stability curves under physiological pH/temperature and validate with spike-recovery experiments .
  • Data Contradiction Analysis : Address discrepancies in reported half-lives by comparing buffer compositions (e.g., chelating agents like EDTA) and sample storage conditions across studies .

Advanced Research Questions

Q. How can researchers resolve conflicting in vivo vs. in vitro data regarding this compound’s bioavailability and tissue distribution?

  • Methodological Guidance : Use isotopic labeling (e.g., ¹³C-Folcysteine) combined with PET/MRI imaging for real-time tracking in animal models. Compare with in vitro permeability assays (e.g., Caco-2 monolayers) to identify absorption barriers. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences .
  • Data Analysis : Create comparative tables of bioavailability metrics (AUC, Cmax) across models, noting species-specific metabolic enzymes (e.g., cytochrome P450 isoforms) that may alter outcomes .

Q. What experimental designs are optimal for assessing this compound’s efficacy in multi-factorial disease models (e.g., oxidative stress + chronic inflammation)?

  • Methodological Guidance : Use factorial design experiments to isolate this compound’s effects from confounding variables. For example, in a murine model of colitis, combine this compound with ROS scavengers (e.g., N-acetylcysteine) and cytokine inhibitors. Measure biomarkers like TNF-α, IL-6, and glutathione redox ratios .
  • Contradiction Management : If this compound shows synergism in some cohorts but antagonism in others, stratify data by genetic polymorphisms (e.g., GSTP1 variants) using genotyping or transcriptomic profiling .

Q. How should researchers address ethical and technical challenges in longitudinal studies of this compound’s chronic toxicity?

  • Methodological Guidance : Implement staggered dosing regimens with interim necropsy timepoints to monitor organ-specific effects (e.g., renal tubular atrophy, hepatic steatosis). Use blinded histopathological scoring and pre-register study protocols to minimize bias .
  • Data Validation : Cross-validate findings with omics datasets (e.g., transcriptomics for apoptosis markers, metabolomics for accumulated intermediates) .

Methodological Best Practices

Q. What statistical models are most robust for analyzing non-linear dose-response relationships in this compound studies?

  • Guidance : Apply mixed-effects models to account for inter-individual variability. For threshold effects, use segmented regression or Bayesian changepoint analysis. Always report confidence intervals and effect sizes rather than relying solely on p-values .

Q. How can researchers ensure reproducibility when scaling this compound synthesis from lab-scale to pilot plant batches?

  • Guidance : Document critical quality attributes (CQAs) like enantiomeric purity and residual solvents. Use process analytical technology (PAT) for real-time monitoring. Include raw NMR/MS spectra and chromatograms in supplementary materials .

Contradiction and Gap Analysis

Q. Why do some studies report this compound as a pro-oxidant in cancer cells but an antioxidant in normal cells?

  • Resolution Strategy : Conduct dual-cell-line experiments under identical conditions. Measure ROS generation (via DCFDA assays) and mitochondrial membrane potential. Investigate context-dependent factors like thioredoxin reductase activity and intracellular thiol pools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.